molecular formula C10H10Br2 B14777567 1,7-Dibromo-1,2,3,4-tetrahydronaphthalene

1,7-Dibromo-1,2,3,4-tetrahydronaphthalene

Cat. No.: B14777567
M. Wt: 289.99 g/mol
InChI Key: ZDUFDVDPEWTUFU-UHFFFAOYSA-N
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Description

1,7-Dibromo-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C10H10Br2 It is a derivative of tetrahydronaphthalene, where two bromine atoms are substituted at the 1 and 7 positions

Preparation Methods

1,7-Dibromo-1,2,3,4-tetrahydronaphthalene can be synthesized through the bromination of 1,2,3,4-tetrahydronaphthalene. The process involves the addition of bromine to a solution of 1,2,3,4-tetrahydronaphthalene in a suitable solvent, such as carbon tetrachloride, under controlled conditions. The reaction is typically carried out at low temperatures to ensure selective bromination at the desired positions .

Industrial production methods for this compound are not extensively documented, but the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

1,7-Dibromo-1,2,3,4-tetrahydronaphthalene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide, amine, or alkoxide ions, leading to the formation of various substituted tetrahydronaphthalene derivatives.

    Reduction Reactions: The compound can be reduced to 1,2,3,4-tetrahydronaphthalene by using reducing agents like zinc in acetic acid.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding naphthalene derivatives.

Common reagents used in these reactions include bromine, zinc, acetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,7-Dibromo-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of new materials with specific electronic and optical properties.

    Chemical Research: It is employed in studies related to reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1,7-dibromo-1,2,3,4-tetrahydronaphthalene in chemical reactions involves the reactivity of the bromine atoms. These atoms can participate in various substitution and elimination reactions, facilitating the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

1,7-Dibromo-1,2,3,4-tetrahydronaphthalene can be compared with other dibromo-tetrahydronaphthalene derivatives, such as:

  • 1,2-Dibromo-1,2,3,4-tetrahydronaphthalene
  • 1,3-Dibromo-1,2,3,4-tetrahydronaphthalene
  • 1,4-Dibromo-1,2,3,4-tetrahydronaphthalene

These compounds share similar structural features but differ in the positions of the bromine atoms, which can influence their reactivity and applications

Properties

Molecular Formula

C10H10Br2

Molecular Weight

289.99 g/mol

IUPAC Name

1,7-dibromo-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C10H10Br2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3H2

InChI Key

ZDUFDVDPEWTUFU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)Br)Br

Origin of Product

United States

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